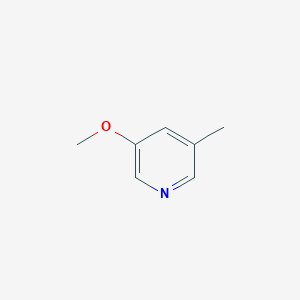

3-Methoxy-5-methylpyridine

Description

BenchChem offers high-quality 3-Methoxy-5-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-5-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-3-7(9-2)5-8-4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPWXHZDGMUMBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609539 | |

| Record name | 3-Methoxy-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78210-42-1 | |

| Record name | 3-Methoxy-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Methoxy-5-methylpyridine synthesis pathway

Introduction

3-Methoxy-5-methylpyridine is a substituted pyridine derivative of significant interest in the fields of medicinal chemistry and drug development. As a key structural motif, it is incorporated into a variety of complex molecules, including pharmaceutical agents and agrochemicals, where the specific arrangement of the methoxy and methyl groups on the pyridine core imparts crucial physicochemical and biological properties. The development of efficient, scalable, and reliable synthetic pathways to this compound is therefore a critical objective for researchers in both academic and industrial settings.

This guide provides an in-depth analysis of the primary synthetic strategies for 3-Methoxy-5-methylpyridine. It is designed for an audience of professional researchers and scientists, moving beyond simple procedural descriptions to explain the underlying chemical principles, the rationale behind experimental choices, and the practical considerations for each major pathway.

Overview of Primary Synthetic Strategies

The synthesis of 3-Methoxy-5-methylpyridine can be approached from several distinct strategic directions, primarily dictated by the choice of starting materials and the sequence of bond-forming events. The three most logical and field-proven strategies are:

-

Pathway 1: Hydroxypyridine Methylation: A classic and robust approach that involves the initial synthesis of a 3-hydroxy-5-methylpyridine intermediate, followed by a standard Williamson ether synthesis to install the methoxy group.

-

Pathway 2: C-O Cross-Coupling: A modern approach utilizing transition metal catalysis (e.g., Ullmann or Buchwald-Hartwig type reactions) to directly form the C-O bond between a 3-bromo-5-methylpyridine precursor and a methoxide source.

-

Pathway 3: Sequential Substitution of Dihalopyridine: A strategy that begins with a 3,5-dihalopyridine and proceeds through two sequential substitution reactions: a nucleophilic aromatic substitution (SNAr) to introduce the methoxy group, followed by a metal-catalyzed cross-coupling to add the methyl group.

The choice between these pathways often depends on factors such as starting material availability, cost, desired scale, and tolerance for specific reaction conditions or metal catalysts.

Caption: Overview of the three primary synthetic pathways to 3-Methoxy-5-methylpyridine.

Pathway 1: Synthesis via Hydroxypyridine Methylation

This pathway is arguably the most traditional, relying on fundamental and well-established organic reactions. Its logic lies in constructing the stable pyridine core with the correct substitution pattern first (hydroxyl and methyl), followed by a high-yielding etherification.

Mechanism and Rationale

The synthesis begins with a commercially available precursor, 2-amino-5-methylpyridine. The amino group is not easily displaced directly, but it can be converted into an excellent leaving group, dinitrogen gas (N₂), via diazotization.

-

Step 1: Diazotization and Hydrolysis. The primary amine is treated with a nitrous acid source (generated in situ from sodium nitrite and a strong acid like H₂SO₄) at low temperatures to form a diazonium salt. This intermediate is highly unstable and is not isolated. Upon warming in the aqueous acidic medium, the diazonium group is readily displaced by water in an SN1-like mechanism, which, after deprotonation, yields the desired 3-hydroxy-5-methylpyridine. The choice of a strong, non-nucleophilic acid like sulfuric acid is crucial to prevent the formation of unwanted side products from anion capture (e.g., halides).

-

Step 2: Williamson Ether Synthesis. The phenolic proton of 3-hydroxy-5-methylpyridine is moderately acidic and can be removed by a suitable base (e.g., sodium hydride, potassium carbonate) to generate a pyridinoxide anion. This potent nucleophile then displaces a halide or other leaving group from a methylating agent (e.g., methyl iodide, dimethyl sulfate) in a classic SN2 reaction to form the final ether product. The choice of a polar aprotic solvent like DMF or acetone facilitates the SN2 reaction by solvating the cation of the base without hydrogen-bonding to the nucleophile.

Experimental Protocol

Step 1: Synthesis of 3-Hydroxy-5-methylpyridine (Adapted from Fraser et al.[1][2])

-

In a two-necked round-bottomed flask equipped with a thermometer and magnetic stirrer, carefully add concentrated sulfuric acid (40 g) to water (150 mL). Cool the solution to below 0°C in an ice/acetone bath.

-

To the cold acid solution, add 2-amino-5-methylpyridine (18.2 g, 168 mmol) portion-wise, ensuring the internal temperature remains below 5°C.

-

Prepare a solution of sodium nitrite (15.4 g, 223 mmol) in water (30 mL). Add this solution dropwise to the reaction mixture, maintaining the temperature between 0-5°C.

-

After the addition is complete, stir the mixture at 0°C for an additional 45 minutes.

-

Remove the cooling bath and carefully heat the reaction mixture to 95°C for 15-20 minutes, at which point vigorous nitrogen evolution will occur.

-

Cool the mixture to room temperature and neutralize to a pH of ~7 by the slow addition of a 50% w/w aqueous sodium hydroxide solution.

-

Heat the neutralized solution to 60°C and extract with ethyl acetate (4 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude solid can be purified by recrystallization from hot ethyl acetate to yield 3-hydroxy-5-methylpyridine as crystalline needles.

Step 2: Methylation to 3-Methoxy-5-methylpyridine

-

In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous dimethylformamide (DMF).

-

Add a solution of 3-hydroxy-5-methylpyridine (1.0 eq) in anhydrous DMF dropwise at 0°C.

-

Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

-

Cool the mixture back to 0°C and add methyl iodide (CH₃I, 1.2 eq) dropwise.

-

Let the reaction warm to room temperature and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

-

Quench the reaction by the slow addition of water. Extract the product with diethyl ether or ethyl acetate (3x volume).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 3-Methoxy-5-methylpyridine.

Caption: Workflow for the synthesis of 3-Methoxy-5-methylpyridine via Pathway 1.

Pathway 2: Synthesis via C-O Cross-Coupling

This approach leverages the power of modern transition metal catalysis to form the key C-O bond directly. It requires a pre-functionalized starting material, 3-bromo-5-methylpyridine, which serves as the electrophilic partner in the coupling reaction.

Mechanism and Rationale

The formation of a C(aryl)-O bond can be efficiently catalyzed by either copper (Ullmann reaction) or palladium (Buchwald-Hartwig reaction).[3][4]

-

Ullmann Condensation: The traditional Ullmann reaction requires harsh conditions (high temperatures, stoichiometric copper).[5] Modern protocols utilize a catalytic amount of a copper(I) salt (e.g., CuI) with a ligand (e.g., 1,10-phenanthroline) that stabilizes the copper intermediates and facilitates the catalytic cycle at lower temperatures. The reaction involves the formation of a copper(I) methoxide species, which then undergoes oxidative addition to the C-Br bond of the pyridine, followed by reductive elimination to form the product and regenerate the catalyst.

-

Buchwald-Hartwig C-O Coupling: This palladium-catalyzed reaction has become a cornerstone of modern synthesis.[6][7] The catalytic cycle begins with the oxidative addition of the active Pd(0) catalyst into the C-Br bond of 3-bromo-5-methylpyridine to form a Pd(II) complex. Coordination of methoxide (from a source like sodium methoxide or methanol with a strong base) and subsequent reductive elimination forms the C-O bond and regenerates the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) are typically required to promote both the oxidative addition and the final reductive elimination steps. A strong, non-nucleophilic base like sodium tert-butoxide or cesium carbonate is necessary to generate the active methoxide nucleophile.

Experimental Protocol

Step 1: Synthesis of 3-Bromo-5-methylpyridine

This precursor can be synthesized from 3-amino-5-methylpyridine via a Sandmeyer-type reaction.

-

Dissolve 3-amino-5-methylpyridine in an aqueous solution of hydrobromic acid (HBr).

-

Cool the solution to 0°C and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

-

Add copper(I) bromide (CuBr) to the solution and warm to promote the decomposition of the diazonium salt and installation of the bromine atom.

-

Work-up involves neutralization, extraction, and purification by distillation or chromatography.

Step 2: Buchwald-Hartwig Methoxylation (General Protocol)

-

To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BrettPhos, 4.4 mol%), and the base (e.g., Cs₂CO₃, 1.5 eq).

-

Add 3-bromo-5-methylpyridine (1.0 eq).

-

Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

-

Add anhydrous, degassed solvent (e.g., toluene or dioxane) followed by anhydrous methanol (2.0 eq).

-

Seal the tube and heat the reaction mixture to the specified temperature (typically 80-110°C) for 12-24 hours, monitoring by GC-MS or LC-MS.

-

After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and catalyst residues.

-

Concentrate the filtrate and purify the crude product by flash column chromatography.

Caption: Catalytic cycle for the Buchwald-Hartwig methoxylation in Pathway 2.

Pathway 3: Synthesis via Sequential Substitution of a Dihalopyridine

This pathway is an efficient strategy when 3,5-dihalopyridines are readily available. It relies on the differential reactivity of the C-X bonds or the ability to perform two distinct types of transformations sequentially.

Mechanism and Rationale

-

Step 1: Nucleophilic Aromatic Substitution (SNAr). The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions.[8][9] However, with a strong nucleophile like sodium methoxide and thermal activation, substitution can also occur at the C-3 and C-5 positions.[10] Starting with 3,5-dibromopyridine, the reaction with one equivalent of sodium methoxide in a solvent like DMF or methanol leads to the mono-substituted product, 3-bromo-5-methoxypyridine. The reaction proceeds via a high-energy Meisenheimer-like intermediate.[11][12] Controlling the stoichiometry is key to preventing the formation of the di-methoxy byproduct.

-

Step 2: Suzuki Cross-Coupling. With the methoxy group installed, the remaining C-Br bond is an ideal handle for a subsequent C-C bond-forming reaction. The Suzuki-Miyaura coupling is a highly versatile and functional-group-tolerant method for this purpose.[13] The reaction couples 3-bromo-5-methoxypyridine with a methylboronic acid or its ester equivalent (e.g., methylboronic acid pinacol ester) in the presence of a palladium catalyst and a base. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation from the boron species to the palladium center, and reductive elimination.

Experimental Protocol

Step 1: Synthesis of 3-Bromo-5-methoxypyridine [10]

-

Prepare sodium methoxide by carefully adding sodium metal (1.0 eq) to anhydrous methanol under an inert atmosphere. Alternatively, use commercially available sodium methoxide.

-

To a solution of 3,5-dibromopyridine (1.0 eq) in anhydrous DMF, add the sodium methoxide solution.

-

Heat the reaction mixture at 70-90°C for several hours, monitoring the reaction progress by GC-MS.

-

Upon completion, cool the mixture and pour it into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum. The crude product can be purified by chromatography or recrystallization to yield 3-bromo-5-methoxypyridine.

Step 2: Suzuki Coupling for Methylation (General Protocol)

-

In a flask, combine 3-bromo-5-methoxypyridine (1.0 eq), methylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., aqueous K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction to 80-100°C under the inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography to afford the final product.

Caption: Workflow for the synthesis of 3-Methoxy-5-methylpyridine via Pathway 3.

Comparative Analysis of Synthetic Pathways

| Feature | Pathway 1 (Hydroxypyridine) | Pathway 2 (C-O Coupling) | Pathway 3 (Sequential Substitution) |

| Starting Materials | 2-Amino-5-methylpyridine | 3-Bromo-5-methylpyridine | 3,5-Dibromopyridine |

| Key Reactions | Diazotization, Williamson Ether Synthesis | Buchwald-Hartwig or Ullmann C-O Coupling | SNAr, Suzuki C-C Coupling |

| Number of Steps | 2 | 1 (from bromo-precursor) | 2 |

| Reagent Cost | Generally low-cost, classic reagents. | Palladium catalysts and ligands can be expensive. | Palladium catalysts and boronic acids can be expensive. |

| Scalability | Good. Diazotization requires careful temperature control but is scalable. | Excellent. Metal-catalyzed reactions are widely used in industry. | Good, but requires control of stoichiometry in the first step. |

| Advantages | Robust, well-understood reactions. Avoids expensive transition metal catalysts for the key steps. | Highly efficient and direct. Tolerant of many functional groups. | Convergent and modular approach. |

| Disadvantages | Use of potentially hazardous diazonium salts. Requires careful handling of NaH. | Cost of catalyst/ligands. Requires rigorous exclusion of air/moisture. Potential for metal contamination in the final product. | Potential for di-substitution in the first step. Requires two separate catalytic systems. |

Conclusion

The synthesis of 3-Methoxy-5-methylpyridine can be accomplished through several effective and logical pathways.

-

Pathway 1 represents a classic, cost-effective approach that is well-suited for laboratory-scale synthesis where the cost of specialized catalysts is a concern.

-

Pathway 2 offers the most direct route from a halogenated precursor, embodying the efficiency of modern organometallic chemistry. It is likely the preferred method for rapid analog synthesis and library generation, provided the necessary catalytic systems are available.

-

Pathway 3 provides a flexible and modular strategy that is particularly advantageous if 3,5-dihalopyridines are more accessible or cost-effective than other starting materials.

The optimal choice of synthesis will ultimately be guided by the specific constraints and objectives of the research or development program, including scale, budget, timeline, and available chemical feedstock. Each pathway presented here offers a validated and scientifically sound method for obtaining this valuable chemical intermediate.

References

- Title: Synthesis method of 3-bromo-5-methylpyridine. Source: CN110204736A (Patent).

-

Title: SYNTHESIS OF 4-, 5-, and 6-METHYL-2,2'-BIPYRIDINE BY A NEGISHI CROSS-COUPLING STRATEGY: 5-METHYL-2,2'-BIPYRIDINE. Source: Organic Syntheses. URL: [Link]

-

Title: Buchwald-Hartwig Coupling. Source: Organic Synthesis. URL: [Link]

-

Title: Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Source: ResearchGate. URL: [Link]

- Title: Method for producing 2-hydroxy-5-methylpyridine. Source: JP2003261535A (Patent).

-

Title: Buchwald–Hartwig amination. Source: Wikipedia. URL: [Link]

-

Title: 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis of Monoterpenyl Alcohols. Source: DergiPark. URL: [Link]

-

Title: Buchwald-Hartwig Cross-Coupling. Source: J&K Scientific LLC. URL: [Link]

-

Title: Buchwald-Hartwig Amination. Source: ACS GCI Pharmaceutical Roundtable Reagent Guides. URL: [Link]

-

Title: 5-methyl-2,2'-bipyridine. Source: Organic Syntheses Procedure. URL: [Link]

-

Title: Buchwald-Hartwig Cross Coupling Reaction. Source: Organic Chemistry Portal. URL: [Link]

-

Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Source: MDPI. URL: [Link]

-

Title: A General, Multimetallic Cross-Ullmann Biheteroaryl Synthesis from Heteroaryl Halides and Heteroaryl Triflates. Source: PMC - NIH. URL: [Link]

-

Title: Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Source: Chemical Science (RSC Publishing). URL: [Link]

-

Title: Concerted Nucleophilic Aromatic Substitution Reactions. Source: PMC - PubMed Central - NIH. URL: [Link]

-

Title: Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Source: Stack Exchange. URL: [Link]

-

Title: PREPARATION OF 3,5-LUTIDINE. Source: European Patent Office - EP 0929523 B1. URL: [Link]

-

Title: Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Source: PubMed. URL: [Link]

-

Title: Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. Source: SlidePlayer. URL: [Link]

-

Title: 3-hydroxy-5-methylpyridine (C6H7NO). Source: PubChemLite. URL: [Link]

-

Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism. Source: Master Organic Chemistry. URL: [Link]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. echemi.com [echemi.com]

- 10. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. mdpi.com [mdpi.com]

3-Methoxy-5-methylpyridine chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 3-Methoxy-5-methylpyridine

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 3-Methoxy-5-methylpyridine, a substituted pyridine derivative of interest to researchers and professionals in drug development and synthetic organic chemistry. The information is presented to not only detail its characteristics but also to explain the causality behind its chemical behavior and synthetic utility.

Core Chemical and Physical Properties

3-Methoxy-5-methylpyridine is a heterocyclic compound featuring a pyridine ring substituted with a methoxy and a methyl group. These substitutions significantly influence the electron density of the aromatic ring, thereby dictating its reactivity and potential as a synthetic building block.

A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO | |

| Molecular Weight | 123.15 g/mol | [1] |

| CAS Number | 78210-42-1 | [1] |

| Appearance | Not specified (likely a liquid or low-melting solid) | |

| InChI Key | VLPWXHZDGMUMBR-UHFFFAOYSA-N | [1] |

Spectroscopic Characterization: A Validating Framework

Spectroscopic analysis is fundamental to confirming the identity and purity of 3-Methoxy-5-methylpyridine. The expected spectral data serve as a self-validating system for its synthesis and subsequent reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and methoxy substituents. The protons on the pyridine ring will appear as multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The methoxy group protons will present as a singlet around δ 3.8-4.0 ppm, and the methyl group protons will appear as a singlet around δ 2.3-2.5 ppm. The exact chemical shifts and coupling constants would provide definitive structural confirmation.

-

¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to each carbon atom in the molecule. The carbons of the pyridine ring will resonate in the downfield region (δ 120-150 ppm), while the methoxy and methyl carbons will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Methoxy-5-methylpyridine would be characterized by several key absorption bands. C-H stretching vibrations from the aromatic ring and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. A prominent C-O stretching band for the methoxy group should be observable around 1000-1300 cm⁻¹.[2]

Mass Spectrometry (MS)

Mass spectrometry would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 123.15). The fragmentation pattern would be indicative of the pyridine structure, with initial loss of methyl or methoxy groups being common fragmentation pathways.

Synthesis and Reactivity

The synthesis of 3-Methoxy-5-methylpyridine can be approached through various strategies, often involving the modification of a pre-existing pyridine ring.

Proposed Synthetic Pathway

A plausible synthesis could start from 3,5-dibromopyridine. A nucleophilic aromatic substitution reaction with sodium methoxide can introduce the methoxy group, followed by a coupling reaction (e.g., Suzuki or Stille coupling) to introduce the methyl group.

Sources

Spectroscopic Profile of 3-Methoxy-5-methylpyridine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 3-methoxy-5-methylpyridine (CAS No. 78210-42-1). In the absence of publicly available experimental spectra, this document leverages advanced in-silico prediction methodologies to present a thorough characterization of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. To ensure scientific rigor and provide a reliable frame of reference, a comparative analysis with the experimentally determined spectra of its structural analogs, 3-methoxypyridine and 3-methylpyridine, is integrated throughout the guide. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development by providing a detailed spectroscopic roadmap for the identification and characterization of this compound.

Introduction

3-Methoxy-5-methylpyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. A comprehensive understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings. This guide is structured to provide a detailed, scientifically grounded spectroscopic profile of 3-methoxy-5-methylpyridine, empowering researchers to confidently identify and utilize this compound in their work. The core of this guide is a multi-faceted approach, combining predictive spectroscopy with a robust comparative analysis against experimentally verified data of its constituent analogs.

Molecular Structure

The structural formula of 3-methoxy-5-methylpyridine is presented below. The numbering of the pyridine ring is crucial for the assignment of spectroscopic signals.

Figure 1: 2D structure of 3-methoxy-5-methylpyridine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of experimental NMR data for 3-methoxy-5-methylpyridine, the following analyses are based on predicted spectra, corroborated by experimental data from 3-methoxypyridine and 3-methylpyridine.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 3-methoxy-5-methylpyridine in CDCl₃ is summarized in Table 1.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.15 | s | 1H | H-2 |

| ~7.98 | s | 1H | H-6 |

| ~7.05 | s | 1H | H-4 |

| ~3.85 | s | 3H | O-CH₃ |

| ~2.30 | s | 3H | C₅-CH₃ |

Table 1: Predicted ¹H NMR data for 3-methoxy-5-methylpyridine.

Expertise & Experience in Spectral Interpretation:

-

Aromatic Protons (H-2, H-4, H-6): The protons on the pyridine ring are expected to appear in the downfield region (7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The electron-withdrawing nature of the nitrogen atom further deshields the α-protons (H-2 and H-6). The methoxy group at C-3 is electron-donating through resonance, which would slightly shield the ortho (H-2, H-4) and para (H-6) protons. Conversely, the methyl group at C-5 is weakly electron-donating, shielding the ortho (H-4, H-6) and para (H-2) protons. The predicted singlets for all three aromatic protons are a consequence of the substitution pattern, which eliminates vicinal proton-proton coupling.

-

Methoxy Protons (O-CH₃): The singlet at approximately 3.85 ppm is characteristic of methoxy protons attached to an aromatic ring.

-

Methyl Protons (C₅-CH₃): The singlet around 2.30 ppm is typical for a methyl group attached to a pyridine ring.

Comparative Analysis with Analogs:

-

3-Methoxypyridine: Experimental ¹H NMR data for 3-methoxypyridine shows signals for the aromatic protons, which can be compared to the predicted values for the target molecule. The presence of the additional methyl group in 3-methoxy-5-methylpyridine is expected to cause a slight upfield shift for the aromatic protons due to its electron-donating nature.

-

3-Methylpyridine: The experimental spectrum of 3-methylpyridine provides a reference for the chemical shift of the methyl group and the influence of a methyl substituent on the pyridine ring protons.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of 3-methoxy-5-methylpyridine is detailed in Table 2.

| Predicted Chemical Shift (ppm) | Assignment |

| ~155.0 | C-3 |

| ~145.0 | C-2 |

| ~142.0 | C-6 |

| ~130.0 | C-5 |

| ~120.0 | C-4 |

| ~55.0 | O-CH₃ |

| ~18.0 | C₅-CH₃ |

Table 2: Predicted ¹³C NMR data for 3-methoxy-5-methylpyridine.

Expertise & Experience in Spectral Interpretation:

-

Aromatic Carbons: The carbon atoms of the pyridine ring are expected to resonate in the range of 120-155 ppm. The carbon attached to the electronegative oxygen (C-3) is predicted to be the most downfield. The carbons adjacent to the nitrogen (C-2 and C-6) are also significantly deshielded.

-

Aliphatic Carbons: The methoxy carbon (O-CH₃) is anticipated around 55 ppm, and the methyl carbon (C₅-CH₃) is expected at a more upfield position, around 18 ppm.

Comparative Analysis with Analogs:

-

3-Methoxypyridine: The experimental ¹³C NMR data for 3-methoxypyridine serves as a baseline for the chemical shifts of the pyridine ring carbons and the methoxy carbon. The introduction of the methyl group at the C-5 position in our target molecule is expected to influence the chemical shifts of the surrounding carbons, particularly C-4, C-5, and C-6.

-

3-Methylpyridine: The spectrum of 3-methylpyridine helps in validating the predicted chemical shift for the C₅-CH₃ group and understanding the electronic effects of a methyl substituent on the carbon chemical shifts of the pyridine ring.

Experimental Protocol for NMR Data Acquisition

Sample Preparation:

-

Weigh approximately 10-20 mg of 3-methoxy-5-methylpyridine and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64 (to achieve adequate signal-to-noise).

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: 0 to 180 ppm.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for 3-methoxy-5-methylpyridine are listed in Table 3.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretching | Aromatic C-H |

| ~2950-2850 | C-H stretching | Aliphatic C-H (CH₃) |

| ~1600-1580 | C=C and C=N stretching | Pyridine ring |

| ~1480-1440 | C-H bending | Aliphatic C-H (CH₃) |

| ~1250-1200 | C-O stretching | Aryl-alkyl ether |

| ~1100-1000 | C-O stretching | Aryl-alkyl ether |

Table 3: Predicted IR data for 3-methoxy-5-methylpyridine.

Expertise & Experience in Spectral Interpretation:

-

Aromatic C-H Stretch: The peaks in the 3100-3000 cm⁻¹ region are characteristic of C-H stretching vibrations in aromatic rings.

-

Aliphatic C-H Stretch: The absorptions between 2950 and 2850 cm⁻¹ are due to the C-H stretching of the methoxy and methyl groups.

-

Pyridine Ring Vibrations: The strong bands in the 1600-1580 cm⁻¹ region are indicative of the C=C and C=N stretching vibrations within the pyridine ring.

-

C-O Stretching: The strong absorption bands in the 1250-1000 cm⁻¹ range are characteristic of the asymmetric and symmetric C-O stretching of the aryl-alkyl ether linkage.

Comparative Analysis with Analogs:

-

3-Methoxypyridine: The experimental IR spectrum of 3-methoxypyridine will show the characteristic aromatic C-H and C-O stretching bands.

-

3-Methylpyridine: The IR spectrum of 3-methylpyridine will display the characteristic aliphatic C-H stretching and bending frequencies of the methyl group, which will be present in the spectrum of 3-methoxy-5-methylpyridine.

Experimental Protocol for IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of liquid 3-methoxy-5-methylpyridine or a few milligrams of the solid compound directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Instrumentation and Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular formula of 3-methoxy-5-methylpyridine is C₇H₉NO, which corresponds to a molecular weight of 123.15 g/mol . The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z = 123.

-

Major Fragmentation Pathways: The fragmentation of 3-methoxy-5-methylpyridine is predicted to proceed through several key pathways, as illustrated in Figure 2.

Figure 2: Predicted major fragmentation pathways for 3-methoxy-5-methylpyridine in EI-MS.

Expertise & Experience in Fragmentation Analysis:

-

Loss of a Hydrogen Radical ([M-H]⁺): A peak at m/z = 122 can arise from the loss of a hydrogen radical, likely from the methyl or methoxy group.

-

Loss of a Methyl Radical ([M-CH₃]⁺): A significant peak at m/z = 108 is expected due to the loss of a methyl radical from the methoxy group, which is a common fragmentation pathway for methoxy-substituted aromatics. The subsequent loss of carbon monoxide (CO) from this fragment can lead to a peak at m/z = 80.

-

Loss of a Methoxy Radical ([M-OCH₃]⁺): Cleavage of the C-O bond can result in the loss of a methoxy radical, giving rise to a peak at m/z = 92.

-

Pyridine Ring Fragmentation: Fragmentation of the pyridine ring itself can lead to smaller fragments, such as the pyridinium ion at m/z = 78 after rearrangement, or other characteristic fragments.

Comparative Analysis with Analogs:

-

3-Methoxypyridine: The mass spectrum of 3-methoxypyridine will show a molecular ion at m/z = 109 and a prominent fragment from the loss of a methyl radical at m/z = 94.

-

3-Methylpyridine: The mass spectrum of 3-methylpyridine will exhibit a molecular ion at m/z = 93 and a base peak at m/z = 92 due to the loss of a hydrogen atom to form a stable pyridylmethyl cation.

Experimental Protocol for Mass Spectrometry Data Acquisition

Instrumentation and Parameters (Electron Ionization - EI):

-

Mass Spectrometer: A gas chromatograph coupled to a mass spectrometer (GC-MS) is ideal for volatile compounds like 3-methoxy-5-methylpyridine.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-300.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection: Split injection of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Temperature Program: A temperature gradient from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) to ensure good separation and peak shape.

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 3-methoxy-5-methylpyridine. By integrating in-silico predictions with comparative analysis of experimentally verified data for its structural analogs, this document offers a robust and scientifically sound resource for the identification and structural elucidation of this compound. The detailed experimental protocols provided herein offer a standardized approach for the future acquisition of empirical data, which will be invaluable for validating and refining the predictive models presented. It is the author's hope that this guide will serve as a valuable tool for researchers and accelerate scientific progress in fields where 3-methoxy-5-methylpyridine is of interest.

References

- Experimental spectroscopic data for 3-methoxypyridine and 3-methylpyridine were referenced from publicly available databases such as the Spectral Database for Organic Compounds (SDBS), the NIST Chemistry WebBook, and PubChem. Specific data points are supported by the general knowledge of organic spectroscopy.

- Predicted spectroscopic data were generated using a combination of cheminformatics tools and established principles of spectroscopic interpretation. Online prediction tools such as NMRDB.org (for NMR) and the NIST Mass Spectrometry Data Center's tools (for MS fragmentation patterns) were consulted to inform the predicted values. IR predictions are based on characteristic group frequencies well-established in the field of infrared spectroscopy.

An In-depth Technical Guide to the Synthesis of 3-Methoxy-5-methylpyridine: Starting Materials and Strategic Execution

Abstract

3-Methoxy-5-methylpyridine is a key heterocyclic scaffold found in a variety of pharmacologically active compounds and advanced materials. Its synthesis is a critical step in the development of new chemical entities. This guide provides an in-depth analysis of the primary synthetic strategies for obtaining this target molecule, with a core focus on the selection and rationale of starting materials. We will explore methodologies beginning from pre-functionalized pyridine rings, including nucleophilic aromatic substitution on halopyridines and O-alkylation of hydroxypyridines, as well as classical ring-forming cyclocondensation reactions from acyclic precursors. Each strategy is evaluated based on mechanistic principles, experimental practicality, and the commercial availability of precursors, offering researchers a comprehensive playbook for efficient synthesis.

Introduction: The Significance of the 3,5-Disubstituted Pyridine Motif

Pyridines and their derivatives are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs.[1] The specific 3,5-disubstitution pattern, as seen in 3-methoxy-5-methylpyridine, offers a unique electronic and steric profile. The methoxy group at the 3-position acts as a hydrogen bond acceptor and influences the molecule's metabolic stability, while the methyl group at the 5-position provides a lipophilic anchor and can engage in van der Waals interactions within biological targets. Consequently, mastering the synthesis of this scaffold is of considerable interest to professionals in drug discovery and process development. This guide dissects the synthetic landscape, moving from retrosynthetic logic to practical, field-proven protocols.

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic analysis of 3-methoxy-5-methylpyridine reveals three primary disconnection points, which form the basis of our strategic discussion. These approaches involve either the late-stage installation of the methoxy group onto a pre-formed pyridine ring or the total synthesis of the ring from acyclic components.

Caption: Retrosynthetic analysis of 3-Methoxy-5-methylpyridine.

Strategy 1: Functionalization of a Pre-existing Pyridine Core

The most direct routes to the target molecule involve modifying a commercially available or readily synthesized 3,5-disubstituted pyridine. This approach leverages the well-established chemistry of the pyridine ring and is often preferred for its predictability and scalability.

Approach A: Nucleophilic Aromatic Substitution from 3-Halo-5-methylpyridine

This strategy relies on the displacement of a halide (chloro or bromo) at the C-3 position with a methoxide source. The choice of starting material is often dictated by commercial availability and cost.

-

Starting Materials: 3-Chloro-5-methylpyridine[2][3] or 3-Bromo-5-methylpyridine. Both are available from various chemical suppliers.

-

Causality of Experimental Choice: The pyridine ring is electron-deficient, which can facilitate nucleophilic aromatic substitution (SNAr), although positions 3 and 5 are less activated than positions 2, 4, and 6. Consequently, classical SNAr requires forcing conditions (high temperature and pressure). A more reliable and milder alternative is the use of transition metal catalysis, such as the Ullmann condensation, which is well-suited for forming C-O bonds.[4][5]

Key Transformation: Copper-Catalyzed Methoxylation (Ullmann Condensation)

The Ullmann reaction utilizes a copper catalyst to facilitate the coupling of an aryl halide with an alcohol.[4][6] The reaction proceeds via an oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the alkoxide and subsequent reductive elimination. Modern protocols often use soluble copper sources and ligands to improve efficiency and lower reaction temperatures.[4][7]

Caption: Workflow for Ullmann-type methoxylation.

Experimental Protocol: Synthesis of 3-Methoxy-5-methylpyridine from 3-Bromo-5-methylpyridine

This protocol is adapted from analogous procedures for the methoxylation of bromopyridines.[8]

-

Preparation of Methoxide: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add dry methanol. Carefully add sodium metal in small portions. After complete dissolution, remove the excess methanol under reduced pressure to obtain dry sodium methoxide.

-

Reaction Setup: To the flask containing sodium methoxide, add a copper(I) iodide (CuI) catalyst (5-10 mol%). Add dry N,N-Dimethylformamide (DMF) as the solvent, followed by 3-bromo-5-methylpyridine.

-

Reaction Execution: Heat the reaction mixture to 90-110 °C and monitor the reaction progress by TLC or GC-MS. The reaction typically runs for 4-12 hours.

-

Workup: Cool the mixture to room temperature and carefully quench by pouring it into ice-water.

-

Extraction: Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the final product.

Approach B: O-Methylation of 3-Hydroxy-5-methylpyridine

This is arguably the most straightforward approach if the starting hydroxypyridine is available, as it involves a classical Williamson ether synthesis.

-

Starting Material: 3-Hydroxy-5-methylpyridine (also known as 5-methyl-3-pyridinol).[9][10][11]

-

Causality of Experimental Choice: The phenolic hydroxyl group of 3-hydroxy-5-methylpyridine is acidic and can be readily deprotonated by a suitable base to form a pyridinolate anion. This potent nucleophile can then displace a leaving group from a methylating agent (e.g., iodide from methyl iodide) in an SN2 reaction to form the desired ether.

Key Transformation: Williamson Ether Synthesis

This method involves deprotonation of the hydroxyl group followed by alkylation. The choice of base is critical; strong bases like sodium hydride (NaH) ensure complete and irreversible deprotonation, while weaker bases like potassium carbonate (K₂CO₃) can also be effective, often requiring slightly higher temperatures or longer reaction times.

Caption: Workflow for Williamson ether synthesis.

Experimental Protocol: Synthesis of 3-Methoxy-5-methylpyridine from 3-Hydroxy-5-methylpyridine

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 3-hydroxy-5-methylpyridine and a dry polar aprotic solvent like DMF or THF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

-

Alkylation: Add methyl iodide (CH₃I, 1.2 equivalents) dropwise via syringe. Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

Workup: Carefully quench the reaction at 0 °C by the slow addition of water.

-

Extraction: Extract the product into ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to afford 3-methoxy-5-methylpyridine.

Strategy 2: Pyridine Ring Construction via Cyclocondensation

For cases where suitably substituted pyridine precursors are unavailable or expensive, constructing the ring from acyclic starting materials is a powerful alternative. These methods, such as the Hantzsch or Guareschi-Thorpe syntheses, build the heterocyclic core in one or more steps.[12][13]

-

Starting Materials: Simple, often commodity chemicals like β-ketoesters, enamines, aldehydes, and an ammonia source.

-

Causality of Experimental Choice: Cyclocondensation reactions offer high convergence, building molecular complexity rapidly.[14] The challenge lies in designing a sequence where the chosen fragments assemble with the correct regiochemistry to place the methyl and methoxy (or a precursor) groups at the desired C5 and C3 positions, respectively.

Key Transformation: Bohlmann-Rahtz Pyridine Synthesis Variation

A plausible route involves the condensation of an enamine with an α,β-unsaturated carbonyl compound (a Michael addition), followed by cyclization and aromatization. To achieve the desired substitution, one could react an enamine derived from a β-ketoester (to install the methyl group) with a methoxy-substituted Michael acceptor.

Experimental Protocol: Conceptual Pathway via Cyclocondensation

-

Enamine Formation: React a β-aminocrotonate (e.g., ethyl 3-aminobut-2-enoate, which serves as the C4-C5-C6 fragment with the methyl group precursor) with a methoxy-substituted α,β-unsaturated aldehyde or ketone.

-

Michael Addition & Cyclization: The initial Michael addition forms a 1,5-dicarbonyl equivalent.

-

Dehydration & Aromatization: Upon heating, this intermediate undergoes intramolecular condensation (cyclodehydration) to form a dihydropyridine.

-

Oxidation: The dihydropyridine is then oxidized to the final aromatic pyridine. This oxidation can sometimes occur spontaneously in air or may require a dedicated oxidizing agent (e.g., nitric acid, DDQ).[13]

Comparative Summary of Synthetic Routes

| Strategy | Starting Material(s) | Key Reagents | Typical Yields | Advantages | Disadvantages |

| 1A: Ullmann Condensation | 3-Bromo-5-methylpyridine | NaOMe, CuI, DMF | 60-80%[8] | Reliable, good yields, functional group tolerance. | Requires transition metal catalyst, sometimes high temperatures. |

| 1B: Williamson Synthesis | 3-Hydroxy-5-methylpyridine | NaH, CH₃I, DMF | 70-95% | High yielding, simple procedure, mild conditions. | Availability/cost of the starting hydroxypyridine. |

| 2: Cyclocondensation | Acyclic Carbonyls, Ammonia | Varies (Acid/Base catalyst) | 40-70%[12] | Builds complexity quickly from simple precursors. | Can suffer from regioselectivity issues, may require multiple steps. |

Conclusion

The synthesis of 3-methoxy-5-methylpyridine can be approached from several effective angles, each with distinct advantages. For laboratory-scale synthesis and rapid access to analogues, the O-methylation of 3-hydroxy-5-methylpyridine (Strategy 1B) is often the most efficient route due to its simplicity and high yields, provided the precursor is readily accessible. For larger-scale preparations or when the hydroxypyridine is not available, the copper-catalyzed methoxylation of 3-bromo-5-methylpyridine (Strategy 1A) presents a robust and reliable alternative. While more complex, cyclocondensation strategies (Strategy 2) offer the flexibility to construct diverse pyridine cores from fundamental building blocks and remain a cornerstone of heterocyclic chemistry. The optimal choice will ultimately depend on the specific project goals, scale, budget, and the synthetic chemist's expertise.

References

- A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. (n.d.). Google Scholar.

-

Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. (2023). Beilstein Journal of Organic Chemistry. Retrieved January 2, 2026, from [Link]

-

A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). PubMed. Retrieved January 2, 2026, from [Link]

-

Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (2015). National Institutes of Health (NIH). Retrieved January 2, 2026, from [Link]

-

Buchwald-Hartwig Amination. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved January 2, 2026, from [Link]

-

Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved January 2, 2026, from [Link]

-

Preparation of Pyridines, Part 1: By Cyclocondensation. (2022). YouTube. Retrieved January 2, 2026, from [Link]

-

C-H Functionalization of Pyridines. (2021). ResearchGate. Retrieved January 2, 2026, from [Link]

-

c-h-functionalization-of-pyridines. (2023). Bohrium. Retrieved January 2, 2026, from [Link]

-

Pyridine Synthesis: Cliff Notes. (2004). Baran Laboratory, Scripps Research. Retrieved January 2, 2026, from [Link]

-

3-chloro-5-methylpyridine suppliers USA. (n.d.). Chemicals USA. Retrieved January 2, 2026, from [Link]

-

Ullmann condensation. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]

-

3-hydroxy-5-methylpyridine (C6H7NO). (n.d.). PubChemLite. Retrieved January 2, 2026, from [Link]

-

Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2012). National Institutes of Health (NIH). Retrieved January 2, 2026, from [Link]

-

3-Hydroxy-5-methylpyridine. (n.d.). Cenmed Enterprises. Retrieved January 2, 2026, from [Link]

Sources

- 1. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-chloro-5-methylpyridine suppliers USA [americanchemicalsuppliers.com]

- 3. 3-CHLORO-5-METHYLPYRIDINE | 19230-55-8 [chemicalbook.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 9. PubChemLite - 3-hydroxy-5-methylpyridine (C6H7NO) [pubchemlite.lcsb.uni.lu]

- 10. 3-Hydroxy-5-methylpyridine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 11. cenmed.com [cenmed.com]

- 12. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]

- 13. youtube.com [youtube.com]

- 14. baranlab.org [baranlab.org]

An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Methoxy-5-methylpyridine

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, bonding, and physicochemical properties of 3-Methoxy-5-methylpyridine. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuanced electronic effects of the methoxy and methyl substituents on the pyridine ring. While direct experimental data on this specific molecule is limited in publicly accessible literature, this guide synthesizes information from theoretical principles, computational studies of related substituted pyridines, and spectroscopic data of analogous compounds to present a robust and insightful overview. The synthesis, reactivity, and potential applications of 3-Methoxy-5-methylpyridine as a key intermediate in medicinal chemistry are also explored, offering a foundational resource for its utilization in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of Substituted Pyridines in Drug Discovery

Pyridine and its derivatives are fundamental heterocyclic scaffolds that feature prominently in a vast array of pharmaceuticals, agrochemicals, and materials.[1] The nitrogen atom in the pyridine ring imparts unique electronic properties, including a dipole moment and a region of high electron density, which can engage in crucial hydrogen bonding interactions with biological targets.[2] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of its steric and electronic properties, profoundly influencing its reactivity, metabolic stability, and pharmacological activity.[3]

3-Methoxy-5-methylpyridine, a disubstituted pyridine, presents an interesting case study in the interplay of electronic effects. The methoxy group at the 3-position and the methyl group at the 5-position exert distinct influences on the electron distribution within the aromatic ring, thereby modulating its chemical behavior and potential as a pharmacophore. This guide aims to provide a detailed understanding of the molecular architecture and bonding of this specific molecule, offering valuable insights for its application in synthetic and medicinal chemistry.

Molecular Structure and Bonding

The molecular structure of 3-Methoxy-5-methylpyridine is defined by a six-membered aromatic ring composed of five carbon atoms and one nitrogen atom, with a methoxy group (-OCH₃) substituted at the C3 position and a methyl group (-CH₃) at the C5 position.

Geometric Parameters: An Analog-Based Postulation

The methoxy and methyl substituents will influence the local geometry. The C3-O bond of the methoxy group is expected to have a typical C-O single bond length, and the O-CH₃ bond will also be a standard single bond. The methyl group's C5-C bond will be a typical sp²-sp³ carbon-carbon single bond. The bond angles within the pyridine ring are expected to be close to 120°, with some deviation due to the presence of the substituents.

Electronic Structure and Bonding: A Theoretical Perspective

The electronic structure of 3-Methoxy-5-methylpyridine is a product of the interplay between the π-electron system of the pyridine ring and the electronic effects of the methoxy and methyl substituents.

-

Hybridization: All ring atoms (five carbons and one nitrogen) are sp² hybridized, contributing one p-orbital each to the delocalized π-system. The nitrogen's lone pair of electrons resides in an sp² hybrid orbital in the plane of the ring and is responsible for the basicity of pyridine.[2] The oxygen atom of the methoxy group is also sp² hybridized, with one p-orbital participating in resonance with the pyridine ring and the other two sp² orbitals forming sigma bonds with the C3 carbon and the methyl group's carbon, and holding two lone pairs. The carbon atom of the methyl group is sp³ hybridized.

-

Inductive and Resonance Effects:

-

Methoxy Group (-OCH₃): The oxygen atom is highly electronegative and exerts a -I (negative inductive) effect, withdrawing electron density through the sigma bond framework. Conversely, the lone pairs on the oxygen atom can be delocalized into the pyridine ring, exerting a +M (positive mesomeric or resonance) effect. In the case of a 3-substituted pyridine, this resonance effect increases electron density at the ortho (C2 and C4) and para (C6) positions relative to the methoxy group.

-

Methyl Group (-CH₃): The methyl group is an electron-donating group, primarily through a +I (positive inductive) effect. It also exhibits a weak hyperconjugation effect, which further donates electron density to the ring.

-

The combination of these effects results in a nuanced electron distribution. The electron-donating character of both substituents, albeit through different mechanisms, generally increases the electron density of the pyridine ring compared to unsubstituted pyridine, which can influence its reactivity towards electrophiles and its coordination to metal centers.

Molecular Electrostatic Potential (MEP) Analysis

Computational studies on substituted pyridines have shown that the molecular electrostatic potential (MEP) is a valuable tool for predicting reactivity.[2] The MEP map visualizes the electrostatic potential on the electron density surface of a molecule, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack).

For 3-Methoxy-5-methylpyridine, the most negative potential is expected to be localized on the nitrogen atom, confirming it as the primary site for protonation and Lewis acid coordination. The electron-donating methoxy and methyl groups are expected to increase the negative potential on the nitrogen compared to unsubstituted pyridine. The MEP would also show regions of slightly increased negative potential on the aromatic ring, particularly at the positions ortho and para to the methoxy group, reflecting the influence of its +M effect.

Caption: Conceptual MEP of 3-Methoxy-5-methylpyridine.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of 3-Methoxy-5-methylpyridine

| Property | Predicted/Reported Value | Source/Analogy |

| Molecular Formula | C₇H₉NO | - |

| Molecular Weight | 123.15 g/mol | [4] |

| CAS Number | 78210-42-1 | [4] |

| Appearance | Expected to be a liquid or low-melting solid | Analogy with similar substituted pyridines |

| Boiling Point | Estimated to be in the range of 180-200 °C | Analogy with methoxypyridines and methylpyridines |

| Solubility | Expected to be soluble in common organic solvents | General property of small, substituted aromatic compounds |

Predicted Spectroscopic Data

The ¹H NMR spectrum is a powerful tool for structural elucidation. The predicted chemical shifts for the protons of 3-Methoxy-5-methylpyridine are as follows:

-

Aromatic Protons: Three distinct signals are expected in the aromatic region (typically δ 7.0-8.5 ppm). The protons at C2, C4, and C6 will have chemical shifts influenced by the electronic effects of the substituents. The proton at C6, being ortho to the nitrogen, is expected to be the most deshielded.

-

Methoxy Protons (-OCH₃): A singlet integrating to three protons is expected around δ 3.8-4.0 ppm.

-

Methyl Protons (-CH₃): A singlet integrating to three protons is expected around δ 2.3-2.5 ppm.

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms:

-

Aromatic Carbons: Five signals in the aromatic region (typically δ 120-160 ppm). The carbon atom attached to the methoxy group (C3) will be significantly shielded, while the carbons ortho and para to the nitrogen (C2 and C6) will be deshielded.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 15-20 ppm.

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

C-H stretching (aromatic): Above 3000 cm⁻¹

-

C-H stretching (aliphatic): Below 3000 cm⁻¹

-

C=C and C=N stretching (aromatic ring): In the region of 1600-1450 cm⁻¹

-

C-O stretching (aryl ether): Strong bands in the region of 1250-1000 cm⁻¹

-

C-H bending: Various bands in the fingerprint region below 1500 cm⁻¹

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 123. Fragmentation patterns would likely involve the loss of a methyl radical from the methoxy group (M-15), loss of formaldehyde (M-30), and cleavage of the pyridine ring.[5]

Synthesis and Reactivity

Proposed Synthetic Strategies

While a specific, detailed protocol for the synthesis of 3-Methoxy-5-methylpyridine is not widely published, several viable synthetic routes can be proposed based on established pyridine chemistry.

A common method for introducing a methoxy group onto a pyridine ring is through nucleophilic aromatic substitution (SₙAr) of a suitable leaving group, such as a halide.

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3-Methoxy-5-methylpyridine | CymitQuimica [cymitquimica.com]

- 5. chemguide.co.uk [chemguide.co.uk]

Reactivity of 3-Methoxy-5-methylpyridine with electrophiles

An In-Depth Technical Guide to the Electrophilic Reactivity of 3-Methoxy-5-methylpyridine

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 3-methoxy-5-methylpyridine with various electrophiles. As a substituted pyridine, its chemical behavior is governed by a nuanced interplay between the inherent electron-deficient nature of the pyridine ring and the electron-donating effects of its methoxy and methyl substituents. This document elucidates the core principles of its reactivity, predicts regiochemical outcomes, and provides field-proven insights into specific electrophilic substitution reactions. Detailed mechanistic discussions, experimental protocols, and quantitative data are presented to serve as a vital resource for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Principles: Understanding the Electronic Landscape

The pyridine ring is intrinsically electron-deficient due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons both inductively and via resonance.[1] This deactivation makes electrophilic aromatic substitution (EAS) on pyridine significantly more challenging than on benzene, generally requiring harsh reaction conditions.[2][3][4] For unsubstituted pyridine, electrophilic attack preferentially occurs at the 3-position (meta-position) because the cationic intermediates (σ-complexes) resulting from attack at the 2-, 4-, or 6-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom.[2][4]

However, the reactivity of 3-methoxy-5-methylpyridine is profoundly altered by its substituents. The directing effects are as follows:

-

3-Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group.[5][6] Through its potent +R (resonance) effect, the oxygen's lone pair donates electron density into the pyridine ring, particularly at positions 2, 4, and 6. This effect significantly outweighs its -I (inductive) electron-withdrawing effect.

-

5-Methyl Group (-CH₃): This is a weakly activating, ortho, para-directing group. It donates electron density through a combination of the +I (inductive) effect and hyperconjugation.[7] It directs incoming electrophiles to positions 2, 4, and 6.

The confluence of these effects transforms the pyridine core. Both substituents work in concert to activate the same positions (2, 4, and 6), strongly countering the ring's inherent deactivation. The methoxy group, being the more powerful activator, is the dominant directing influence. Therefore, electrophilic attack is overwhelmingly directed to the C2, C4, and C6 positions.

Caption: Resonance donation increasing electron density at C2, C4, and C6.

The predicted order of reactivity for the ring positions is C4 > C2 ≈ C6 .

-

C4: Activated by both the para-directing methoxy group and an ortho-directing methyl group. It is sterically accessible.

-

C2: Activated by the ortho-directing methoxy and methyl groups. However, it is sterically hindered by the adjacent methoxy group and the ring nitrogen.

-

C6: Activated by the ortho-directing methoxy and para-directing methyl groups. Steric hindrance is less than at C2.

Key Electrophilic Substitution Reactions

Nitration

Nitration is a classic EAS reaction that introduces a nitro (-NO₂) group onto the aromatic ring. Due to the deactivating nature of the pyridine nitrogen, this typically requires strong nitrating agents, such as a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). For substituted, activated pyridines, milder conditions can sometimes be employed. The formation of a pyridinium ion by protonation of the nitrogen further deactivates the ring, making the reaction more difficult.

The introduction of the electron-donating methoxy and methyl groups in 3-methoxy-5-methylpyridine facilitates nitration compared to unsubstituted pyridine. The reaction is expected to yield a mixture of isomers, with substitution occurring at the activated 2, 4, and 6 positions.

| Reaction | Reagents | Key Conditions | Expected Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | 0 °C to reflux | 3-Methoxy-5-methyl-4-nitropyridine |

Experimental Protocol: Nitration of an Activated Pyridine

This protocol is a representative procedure adapted from the nitration of similarly substituted pyridines and should be optimized for the specific substrate.[8]

-

Preparation: To a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add 3-methoxy-5-methylpyridine (1.0 eq). Cool the flask to 0 °C in an ice-salt bath.

-

Acid Addition: Slowly add concentrated sulfuric acid (3.0 eq) while maintaining the temperature below 10 °C.

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (2.0 eq) at 0 °C.

-

Reaction: Add the nitrating mixture dropwise to the solution of the pyridine substrate over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Heating: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring the reaction by TLC or LC-MS.

-

Quenching & Isolation: Cool the reaction mixture to room temperature and pour it carefully over crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until pH 8-9.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

Caption: Experimental workflow for the nitration of 3-methoxy-5-methylpyridine.

Halogenation

Halogenation introduces a halogen atom (e.g., Br, Cl) onto the pyridine ring. The high reactivity of the activated 3-methoxy-5-methylpyridine allows for the use of molecular halogens (Br₂, Cl₂) or N-halo-succinimides (NBS, NCS). The regioselectivity is again dictated by the directing groups, favoring positions 4 and 6.

A relevant analogue is the bromination of 5-methoxy-2-methylpyridine, which serves as a reliable model for the synthesis of halogenated methoxy-methyl-pyridines.[9]

| Reaction | Reagents | Key Conditions | Expected Major Product(s) |

| Bromination | Br₂ / Acetic Acid | Room Temperature | 4-Bromo-3-methoxy-5-methylpyridine |

| Chlorination | N-Chlorosuccinimide (NCS) / Acetonitrile | Reflux | 4-Chloro-3-methoxy-5-methylpyridine |

Experimental Protocol: Bromination

-

Dissolution: Dissolve 3-methoxy-5-methylpyridine (1.0 eq) in glacial acetic acid in a round-bottom flask.

-

Reagent Addition: Add a solution of bromine (1.05 eq) in acetic acid dropwise to the stirred solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor progress by TLC.

-

Workup: Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench excess bromine.

-

Neutralization & Extraction: Neutralize with sodium bicarbonate and extract with ethyl acetate (3x).

-

Purification: Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate. Purify the residue via column chromatography.

Friedel-Crafts Alkylation and Acylation

A Critical Limitation: Standard Friedel-Crafts reactions are generally incompatible with pyridines.[3] The basic nitrogen atom acts as a Lewis base, forming a strong complex with the Lewis acid catalyst (e.g., AlCl₃, FeCl₃).[10] This interaction has two detrimental effects:

-

It deactivates the catalyst.

-

It places a positive charge on the nitrogen, which severely deactivates the pyridine ring towards electrophilic attack, rendering the reaction unfeasible.

Caption: Inhibition of Friedel-Crafts reaction by catalyst complexation.

Potential Workarounds: While challenging, some Friedel-Crafts-type reactions on highly activated N-heterocycles can be achieved using superacidic conditions (e.g., triflic acid, CF₃SO₃H) that can protonate the substrate and still generate a potent electrophile.[11] However, these methods are not general and often lead to complex product mixtures. For practical purposes, alternative synthetic routes that do not involve Lewis acid catalysis are strongly recommended for acylating or alkylating the 3-methoxy-5-methylpyridine ring.

Synthesis and Field-Proven Insights

The electrophilic reactivity of 3-methoxy-5-methylpyridine is a textbook example of substituent-driven chemistry. The powerful electron-donating methoxy group and the supporting methyl group effectively override the innate electron-deficient character of the pyridine nucleus, transforming it into a substrate capable of undergoing a range of electrophilic substitution reactions.

Causality Behind Experimental Choices:

-

Choice of Acid: In nitration, sulfuric acid serves a dual purpose: it acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), and it protonates the pyridine nitrogen. While protonation deactivates the ring, it is an unavoidable equilibrium in strong acid. The key is that the activating groups are potent enough to still allow the reaction to proceed at a reasonable rate.

-

Regioselectivity: The observed preference for substitution at the C4 position is a logical outcome of electronics and sterics. It is electronically favored by two activating groups and is the most sterically accessible of the activated positions (C2, C4, C6).

-

Avoiding Friedel-Crafts: The knowledge that the pyridine nitrogen will irreversibly complex with Lewis acids is a critical piece of field-proven insight. Attempting a standard Friedel-Crafts reaction is inefficient. A synthetic chemist would instead pivot to a strategy involving metal-catalyzed cross-coupling reactions, starting from a halogenated version of the pyridine.

Conclusion

3-Methoxy-5-methylpyridine is a highly activated heterocyclic compound with well-defined reactivity towards electrophiles. The directing effects of the methoxy and methyl groups channel electrophilic attack to the C2, C4, and C6 positions, with C4 being the most probable site of reaction due to a favorable combination of electronic activation and steric accessibility. While reactions like nitration and halogenation can be performed under controlled conditions, classical Friedel-Crafts reactions are precluded by the basicity of the ring nitrogen. This guide provides the foundational principles and practical considerations necessary for the successful manipulation and functionalization of this versatile synthetic building block.

References

-

Quora. (2021, July 9). Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions? Retrieved from [Link]

-

Química Orgánica. (n.d.). Electrophilic substitution on pyridine. Retrieved from [Link]

-

PubMed Central. (n.d.). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Retrieved from [Link]

-

Quora. (2017, April 10). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? Retrieved from [Link]

-

University of Northern Iowa. (n.d.). Friedel-Crafts reactions with N-heterocyclic alcohols. UNI ScholarWorks. Retrieved from [Link]

-

YouTube. (2020, September 3). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Reactions of substituted pyridines with electrophilic boranes. Dalton Transactions, 41(7), 2015-2024. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! Retrieved from [Link]

- ResearchGate. (n.d.). Pyridines fused with high-electrophilic heterocycles.

-

Organic Syntheses. (n.d.). Procedure submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. Retrieved from [Link]

-

Royal Society of Chemistry. (1968). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B: Physical Organic, 550-553. Retrieved from [Link]

-

ChemSrc. (2012). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines. European Journal of Organic Chemistry, 2012(35), 6940-6952. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, December 1). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Retrieved from [Link]

- ResearchGate. (1995). Electrophilic reaction of pyridine, quinoline, isoquinoline, their n-oxides and their boron. Heterocycles, 40(2), 809-814.

-

Scribd. (n.d.). Friedel Crafts. Retrieved from [Link]

-

Filo. (2025, June 24). The o/p-directing effect of methyl group in electrophilic substitution re.. Retrieved from [Link]